6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate
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Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate is a highly intricate compound known for its unique structure, involving elements such as sulfur, nitrogen, and oxygen. This compound stands out due to its diverse applications in scientific research and potential use in various industries, particularly in pharmaceuticals, owing to its potentially bioactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate typically involves several stages:
Formation of 1,3,4-thiadiazol: : This step generally begins with the reaction of an acid derivative, such as thiosemicarbazide, under acidic or basic conditions.
Cyclopropanecarboxamido group attachment: : Utilizing cyclopropanecarbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide.
Pyran ring formation: : Constructing the pyran ring involves a cyclization reaction under conditions that favor the formation of a 4-oxo-pyran structure.
Pivalate esterification: : Final esterification step with pivalic acid chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the production would involve:
Optimized Batch Processing: : Large-scale reactors that ensure precise control over temperature and pH.
Continuous Flow Chemistry: : Modern advancements like flow reactors to ensure consistent quality and yield.
Purification Methods: : Utilizing recrystallization, chromatography, and other purification techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : Depending on the oxidation state of intermediates, it can undergo various redox reactions.
Nucleophilic Substitution: : Given the thiomethyl group, it can undergo substitution reactions where the thio group is replaced by another nucleophile.
Hydrolysis: : The ester bond (pivalate) can be hydrolyzed under acidic or basic conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Ammonia, thiols.
Conditions: : Generally, mild to moderate temperatures with specific pH requirements based on the reaction type.
Redox products: : Sulfoxides, sulfones.
Substitution products: : Various thiol derivatives.
Hydrolysis products: : Free acids and alcohols.
Scientific Research Applications
This compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly heterocycles.
Biology: : Studying its interactions with biological molecules due to its unique structure.
Medicine: : Potential pharmacological applications due to its ability to modulate biological pathways.
Industry: : Used in materials science for creating novel materials with specific desired properties.
Mechanism of Action
Mechanism:
Bioactivity: : The compound is hypothesized to interact with enzymes and receptors due to the presence of multiple reactive groups.
Molecular Targets: : Likely targets include protein kinases, and other enzymes involved in metabolic pathways.
Pathways: : Engages in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds:
5-(cyclopropylcarbonylamino)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran and pivalate groups.
4-oxo-4H-pyran-3-yl esters: : Variants with different ester groups.
Thioether-containing heterocycles: : Compounds with similar thiomethyl and heterocyclic structures.
Uniqueness: What sets this compound apart is the amalgamation of different functional groups - thiadiazole, cyclopropanecarboxamido, thiomethyl, pyran, and pivalate - all in one molecule
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-17(2,3)14(23)25-12-7-24-10(6-11(12)21)8-26-16-20-19-15(27-16)18-13(22)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZJVLPNKXHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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